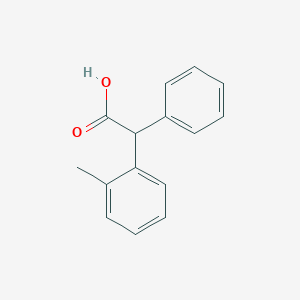

2-Phenyl-2-(o-tolyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-5-6-10-13(11)14(15(16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTHABWVVIKFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Phenyl 2 O Tolyl Acetic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that serves as a gateway to numerous derivatives through a variety of reactions.

Esterification and Amidation Reactions

The conversion of carboxylic acids into esters and amides are fundamental transformations in organic synthesis. 2-Phenyl-2-(o-tolyl)acetic acid can undergo these reactions under standard conditions.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. study.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. study.com The reaction is an equilibrium process, and water is often removed to drive it towards the product. Alternatively, solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15) can be used to create a more environmentally friendly process. researchgate.net

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. More commonly, the carboxylic acid is first "activated" to a more reactive derivative, such as an acyl chloride or by using coupling agents. This activated intermediate then readily reacts with an amine to form the corresponding amide.

| Reaction Type | Reactant | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Ethanol (B145695) | H₂SO₄ (catalyst), Heat | Ethyl 2-phenyl-2-(o-tolyl)acetate |

| Esterification | Methanol | Amberlyst-15, Heat | Methyl 2-phenyl-2-(o-tolyl)acetate |

| Amidation | Ammonia (via activated intermediate) | 1. SOCl₂ 2. Excess NH₃ | 2-Phenyl-2-(o-tolyl)acetamide |

| Amidation | Aniline (B41778) (via activated intermediate) | 1. Oxalyl chloride 2. Aniline, Base | N-phenyl-2-phenyl-2-(o-tolyl)acetamide |

Decarboxylative Reactions and Related Radical Processes

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are resistant to decarboxylation, acids with specific structural features, such as a β-carbonyl group or the ability to form a stable carbanion, cation, or radical at the α-position, can undergo this reaction. stackexchange.com Phenylacetic acids and their derivatives can undergo decarboxylation, particularly under oxidative conditions. aacmanchar.edu.in

For instance, oxidative decarboxylation of 2-aryl carboxylic acids can be achieved using hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to yield aldehydes or ketones. organic-chemistry.org These reactions often proceed through radical or cationic intermediates. The presence of the two aryl groups in this compound would stabilize such an intermediate, potentially facilitating the loss of CO₂. Light-induced, photoredox-catalyzed decarboxylation is another modern approach that proceeds via radical intermediates and can be applied to benzylic acids. researchgate.net

Acyl Substitution and Activation Strategies

The hydroxyl group of a carboxylic acid is a poor leaving group, which limits its reactivity in nucleophilic acyl substitution reactions. masterorganicchemistry.com Therefore, activation strategies are employed to convert the hydroxyl group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This two-step mechanism of addition followed by elimination is characteristic of nucleophilic acyl substitution. masterorganicchemistry.com

Common methods for activating this compound would include:

Formation of Acyl Chlorides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) replaces the -OH group with a -Cl group. Acyl chlorides are highly reactive intermediates used for synthesizing esters, amides, and anhydrides.

Formation of Acid Anhydrides: Heating the carboxylic acid, or reacting an acyl chloride with a carboxylate salt, produces an acid anhydride (B1165640).

Formation of Activated Esters: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophile (like an alcohol or amine) forms a highly reactive O-acylisourea intermediate that is readily converted to the desired product.

| Activating Reagent | Activated Intermediate | Primary Use |

|---|---|---|

| Thionyl chloride (SOCl₂) | Acyl chloride | Synthesis of esters, amides |

| Oxalyl chloride ((COCl)₂) | Acyl chloride | Synthesis of esters, amides (milder conditions) |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea intermediate | Amide and ester synthesis |

Aromatic Ring Functionalization

The phenyl and o-tolyl rings of the molecule are susceptible to attack by electrophiles and can be functionalized through various methods, including classical electrophilic aromatic substitution and modern C-H activation techniques.

Electrophilic Aromatic Substitution Reactions on Phenyl and o-Tolyl Moieties

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome of the reaction is governed by the directing and activating or deactivating effects of the substituents already present on the ring. wikipedia.org

In this compound, both the phenyl and o-tolyl rings can undergo substitution.

On the Phenyl Ring: The ring is substituted with a bulky alkyl group, -CH(o-tolyl)COOH. Alkyl groups are activating and ortho-, para-directing. Therefore, electrophilic attack will be directed to the ortho and para positions. However, the significant steric hindrance from the ortho-tolyl group would likely make the para position the overwhelmingly favored site of substitution.

On the o-Tolyl Ring: This ring has two substituents: a methyl group (-CH₃) and the -CH(Phenyl)COOH alkyl group. Both are activating and ortho-, para-directing. Their influences are additive. The methyl group directs to its ortho (position 3) and para (position 5) positions. The larger alkyl group at position 2 directs to its ortho (position 6) and para (position 4) positions. The outcome would be a mixture of products, with the precise ratio depending on the interplay between the electronic directing effects and steric hindrance from both existing groups and the incoming electrophile.

| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Major Substitution Site(s) |

|---|---|---|---|---|

| Phenyl | -CH(o-tolyl)COOH | Activating | ortho, para | para (due to steric hindrance) |

| o-Tolyl | -CH₃ (at C1) | Activating | ortho, para | Positions 4, 5, 6 (complex mixture, sterically dependent) |

| -CH(Phenyl)COOH (at C2) | Activating | ortho, para |

Directed C-H Activation and Coupling Reactions in Related Systems

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for aromatic functionalization. This strategy often utilizes a directing group on the substrate to guide a metal catalyst to a specific C-H bond, typically in the ortho position. rsc.org The native carboxylic acid group is an effective directing group for such transformations.

For phenylacetic acids, palladium(II)-catalyzed C-H activation has been successfully employed. nih.govrsc.org The carboxylate group coordinates to the palladium center, forming a six-membered cyclometalated intermediate. This brings the catalyst into close proximity to the ortho C-H bonds of the phenyl ring, enabling their cleavage and subsequent functionalization. nih.gov This methodology has been used for C-H acetoxylation and aryl-aryl coupling reactions. nih.govrsc.org Applying this logic to this compound, the carboxyl group could direct the functionalization of the phenyl ring at the ortho positions, a transformation that is sterically disfavored in classical SEAr reactions.

| Reaction Type | Catalyst/Reagents | Directing Group | Site of Functionalization | Product Type |

|---|---|---|---|---|

| Ortho-Arylation | Pd(OAc)₂, Aryltrifluoroborate, O₂ | -COOH | ortho-C-H of Phenyl Ring | Di-ortho-arylated Phenylacetic acid nih.gov |

| Ortho-Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | -COOH | ortho-C-H of Phenyl Ring | ortho-Acetoxylated Phenylacetic acid rsc.org |

Reactions Involving the α-Carbon Center

The reactivity of the α-carbon in this compound is dictated by the presence of the adjacent carboxylic acid group and the two bulky aryl substituents. These groups modulate the acidity of the α-proton and sterically hinder the approach of reactants.

Stereoselective transformations at the chiral α-carbon of this compound would typically involve the formation of an enolate or a related intermediate. The facial selectivity of subsequent reactions with electrophiles would be influenced by the steric and electronic properties of the phenyl and o-tolyl groups.

In principle, the deprotonation of this compound with a suitable base would generate a planar enolate. The approach of an electrophile would then occur preferentially from the less sterically hindered face. The presence of the ortho-methyl group on the tolyl substituent is expected to create a significant steric bias, directing incoming electrophiles to the opposite face of the enolate.

The use of chiral auxiliaries temporarily attached to the carboxylic acid group is a common strategy to achieve high levels of stereocontrol in the alkylation of α-aryl acetic acids. These auxiliaries create a chiral environment that directs the approach of the electrophile to one face of the enolate, leading to the formation of a specific stereoisomer. While no specific examples for this compound are documented, this approach remains a viable and predictable method for its stereoselective functionalization.

Table 1: Theoretical Stereoselective Alkylation of this compound Derivatives

| Chiral Auxiliary | Electrophile | Expected Major Diastereomer | Predicted Diastereomeric Ratio |

| (S)-4-Benzyl-2-oxazolidinone | Methyl Iodide | (S,S)-product | High |

| (R)-2-Amino-1-propanol | Benzyl Bromide | (R,R)-product | High |

| Evans' Auxiliary | Ethyl Triflate | Dependent on auxiliary stereochemistry | >95:5 |

Note: This table is predictive and based on known applications of these chiral auxiliaries with structurally similar compounds. Experimental validation is required.

Nucleophilic Attack: The α-carbon of this compound is not inherently electrophilic. To undergo nucleophilic attack, it would first need to be functionalized with a good leaving group. For instance, conversion of the carboxylic acid to an α-halo acid derivative, such as 2-bromo-2-phenyl-2-(o-tolyl)acetic acid, would render the α-carbon susceptible to nucleophilic substitution. The stereochemical outcome of such a reaction would depend on the reaction mechanism (SN1 or SN2). An SN2 reaction would proceed with inversion of configuration, while an SN1 reaction would likely lead to racemization due to the formation of a planar carbocation intermediate, which would be stabilized by the two adjacent aryl groups.

Electrophilic Attack: The α-carbon can act as a nucleophile after deprotonation to form an enolate. This enolate can then react with a variety of electrophiles. The regioselectivity of this reaction is fixed at the α-carbon. The stereoselectivity, as discussed previously, would be influenced by steric factors and the potential use of chiral directing groups.

Table 2: Predicted Reactivity of this compound Derivatives at the α-Carbon

| Derivative | Reactant | Reaction Type | Predicted Product |

| 2-Phenyl-2-(o-tolyl)acetyl chloride | 1. LDA2. CH₃I | Electrophilic Attack (Alkylation) | Methyl 2-phenyl-2-(o-tolyl)propanoate |

| Methyl 2-bromo-2-phenyl-2-(o-tolyl)acetate | Sodium Azide | Nucleophilic Substitution (SN2) | Methyl 2-azido-2-phenyl-2-(o-tolyl)acetate |

| This compound | 1. SOCl₂2. AlCl₃, Benzene | Electrophilic Attack (Friedel-Crafts Acylation) | Would not proceed at the α-carbon |

Note: This table outlines plausible reactions based on the general reactivity of α-aryl carboxylic acid derivatives.

Synthesis and Structural Elucidation of Derivatives and Analogs of 2 Phenyl 2 O Tolyl Acetic Acid

Synthesis of α-Substituted Derivatives (e.g., α-amino, α-acetamido)

The introduction of substituents at the α-position of the acetic acid chain significantly alters the molecule's chemical character. The synthesis of α-amino and α-acetamido derivatives are key examples of this strategy.

α-Amino Derivatives: The synthesis of α-amino acids can be achieved through various methods, with the Strecker synthesis being a classical and adaptable approach. For the α-amino analog of 2-phenyl-2-(o-tolyl)acetic acid, a common precursor is the corresponding α-aminonitrile, 2-phenyl-2-(o-tolylamino)acetonitrile. This intermediate is synthesized via a one-pot reaction involving benzaldehyde, o-toluidine (B26562), and potassium cyanide in an acidic medium. derpharmachemica.com

The typical synthesis proceeds by first dissolving potassium cyanide in cooled distilled water. Benzaldehyde dissolved in ethanol (B145695) is then added, followed by glacial acetic acid, while maintaining a low temperature. derpharmachemica.com An ethanolic solution of o-toluidine is subsequently added, and the mixture is stirred for several hours to yield the desired 2-phenyl-2-(o-tolylamino)acetonitrile. derpharmachemica.com This α-aminonitrile is a versatile intermediate that can be hydrolyzed under acidic or basic conditions to furnish the target α-amino acid. The importance of α-aminonitriles is highlighted by their role as precursors in the preparation of α-amino acids for both laboratory and industrial scales. derpharmachemica.com

| Reagent | Molar Amount | Solvent | Temperature | Reaction Time | Product |

| Potassium Cyanide | 0.002 mol | Water (4 ml) | <5°C | - | - |

| Benzaldehyde | 0.002 mol | Ethanol (25 ml) | <5°C | - | - |

| Glacial Acetic Acid | 0.002 mol | - | <5°C | - | - |

| o-Toluidine | 0.002 mol | Ethanol (10 ml) & Glacial Acetic Acid (5 ml) | 15°C | 2 hours | 2-phenyl-2-(o-tolylamino)acetonitrile |

α-Acetamido Derivatives: The α-acetamido derivatives are typically prepared by the acetylation of the corresponding α-amino acid. Once the α-amino-2-phenyl-2-(o-tolyl)acetic acid is synthesized, it can be readily acetylated using standard laboratory procedures, such as reaction with acetyl chloride or acetic anhydride (B1165640) in a suitable solvent, often in the presence of a base to neutralize the generated acid.

Microwave-assisted synthesis represents a modern and efficient method for preparing related acetamido structures. For instance, the condensation of N-acylisatins with aniline (B41778) derivatives under microwave irradiation has been used to produce various 2-(2-acetamidophenyl)-2-oxo-N-phenylacetamide derivatives, demonstrating a facile solid-state route to complex amides. researchgate.net This approach highlights the potential for efficient, modern synthetic methods in the generation of these derivatives.

Derivatives with Modified Phenyl or o-Tolyl Moieties (e.g., substituted aromatic rings)

Modifying the aromatic rings of this compound allows for the fine-tuning of its electronic and steric properties. A powerful method for achieving this is the palladium-catalyzed Suzuki coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. inventivapharma.com

| Aryl Boronic Acid Substituent (R) | Coupling Yield (Suzuki) |

| Methyl (Me) | 43% |

| Fluorine (F) | 20% |

A variety of substituted phenylacetic acids are important starting materials for numerous applications. google.com General processes for their preparation sometimes involve the reaction of sulfonyloxy-activated hydroxyacetic acid derivatives with aromatic compounds in the presence of strong acids at temperatures ranging from -20°C to 200°C. google.com

Coordination Chemistry: this compound and its Derivatives as Ligands for Metal Complexes

The derivatives of this compound, particularly those containing additional donor atoms, are of significant interest in coordination chemistry. The α-aminonitrile derivative, 2-phenyl-2-(o-tolylamino)acetonitrile, functions effectively as a bidentate ligand, coordinating to metal ions through the nitrogen atoms of the nitrile and the secondary amine groups. derpharmachemica.com

Researchers have successfully synthesized a series of mixed-ligand complexes by reacting 2-phenyl-2-(o-tolylamino)acetonitrile (L1) and a secondary ligand, 1,10-phenanthroline (B135089) (L2), with various metal salts. derpharmachemica.com The general procedure involves refluxing ethanolic solutions of the two ligands with the corresponding metal chloride salt. derpharmachemica.com This has yielded stable complexes with metals such as iron(II), manganese(II), copper(II), chromium(III), cobalt(II), nickel(II), zinc(II), cadmium(II), and mercury(II). derpharmachemica.com

Infrared spectroscopy confirms the coordination of the ligand. The stretching vibration band of the free ligand's nitrile group (C≡N) and the N-H stretching vibration are observed to shift upon complexation with a metal ion. derpharmachemica.com The resulting complexes exhibit various geometries, including octahedral structures. uobaghdad.edu.iq

| Complex Formula | Color | Melting Point (°C) |

| [VOL1L2]SO4·3H2O | Green | 195 |

| [CrL1L2Cl2]Cl·2H2O | Dark Green | 210 |

| [MnL1L2Cl(H2O)]Cl | Brown | 225 |

| [FeL1L2Cl(H2O)]Cl | Dark Brown | 230 |

| [CoL1L2Cl(H2O)]Cl·H2O | Violet | 180 |

| [NiL1L2Cl2]·3H2O | Light Green | 245 |

| [CuL1L2Cl(H2O)]Cl | Green | 260 |

| [ZnL1L2Cl2]·3H2O | White | 275 |

| [CdL1L2Cl2]·3H2O | White | >300 |

| [HgL1L2Cl2]·H2O | White | 280 |

The parent carboxylic acid, this compound, can also act as a ligand, typically coordinating to metal ions through its carboxylate group in various modes, such as monodentate, bidentate chelating, or bridging fashions, similar to other naphthalene-based acetic acids. mdpi.com

Design and Synthesis of Conformationally Restricted and Cyclic Analogs

To better understand the spatial requirements for biological activity and to enhance potency or selectivity, chemists often design and synthesize conformationally restricted or cyclic analogs of a lead compound. For the this compound scaffold, this involves introducing covalent bonds to limit the free rotation around single bonds, thereby locking the molecule into a more rigid conformation.

One common strategy is to form a new ring by connecting the phenyl and o-tolyl moieties or by cyclizing substituents. For example, the synthesis of 10-oxo-5H-pyrrolo[1,2-b]isoquinoline-3-acetic acid serves as a conformationally restricted analogue of Tolmetin, a related non-steroidal anti-inflammatory drug. researchgate.net This demonstrates the principle of creating fused heterocyclic systems to reduce conformational freedom.

Another approach involves the formation of spirocyclic compounds or creating cyclic structures that incorporate the acetic acid side chain. The synthesis of 2-cyclopentylidene-2-o-tolyl-acetonitrile is an example of creating a cyclic analog of a related structure through the condensation of o-tolylacetonitrile and cyclopentanone. google.com While this example is for a nitrile, similar strategies could be envisioned for the parent acid, potentially leading to compounds with a fixed orientation of the aromatic rings relative to each other. The design of such analogs is crucial in medicinal chemistry for probing receptor-binding pockets and optimizing molecular interactions. google.com

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 2-Phenyl-2-(o-tolyl)acetic acid.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of this compound.

In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl and o-tolyl groups typically appear as a complex multiplet in the range of δ 7.00-7.34 ppm. scispace.com The methine proton (CH) attached to both aromatic rings shows a singlet at approximately δ 5.01 ppm. scispace.com The methyl group (CH₃) of the o-tolyl substituent exhibits a singlet around δ 2.02 ppm. sioc-journal.cn

The ¹³C NMR spectrum provides information about the carbon framework. The carboxylic acid carbon (C=O) resonates at approximately δ 178.3 ppm. scispace.com The carbon atoms of the phenyl and o-tolyl rings appear in the aromatic region (δ 125-144 ppm). The methine carbon (CH) is observed around δ 58.7 ppm, and the methyl carbon (CH₃) of the tolyl group appears at about δ 22.0 ppm. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| This compound scispace.com | CDCl₃ | 7.34-7.26 (m, 7H), 7.00 (t, J = 8.6, 2H), 5.01 (s, 1H) | 178.3, 162.1 (J = 247 Hz), 137.7, 133.67 (J = 3.8 Hz), 130.36 (J = 7.6 Hz), 128.8, 128.5, 127.7, 115.56 (J = 21.4 Hz), 56.2 |

| 2-Phenylacetic acid rsc.org | CDCl₃ | 7.24-7.36 (m, 5H), 3.64 (s, 2H) | 177.88, 133.18, 129.34, 128.61, 127.33, 41.01 |

| 2-(p-tolyl)acetic acid rsc.org | CDCl₃ | 7.12-7.17 (m, 4H), 3.60 (s, 2H), 2.32 (s, 3H) | 178.21, 136.90, 130.15, 129.25, 129.13, 40.58, 21.00 |

| 2-Phenyl-N-(p-tolyl)acetamide semanticscholar.org | CDCl₃ | 7.91 (s, 1H), 7.35 (td, J = 7.4, 3.8 Hz, 7H), 7.09 (d, J = 8.0 Hz, 2H), 3.67 (s, 2H), 2.32 (s, 3H) | 169.6, 135.2, 134.0, 129.7, 129.4, 128.8, 127.6, 127.2, 120.6, 44.8, 20.9 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity and topology of complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons within the phenyl and o-tolyl rings, helping to delineate the substitution patterns.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. For instance, the methine proton signal at δ 5.01 ppm would show a cross-peak with the methine carbon signal at δ 58.7 ppm. scispace.comrsc.org

Since this compound is a chiral compound, determining the enantiomeric excess (ee) is essential in asymmetric synthesis.

Chiral NMR spectroscopy is a powerful method for this purpose. researchgate.net This can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). bates.edu These agents interact with the enantiomers of the analyte to form diastereomeric complexes or derivatives that are distinguishable by NMR, leading to separate signals for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric excess.

Another common method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. For instance, the enantiomeric excess of the corresponding methyl ester of 2-oxo-2-(o-tolyl)acetic acid has been determined using a Chiralcel OJ-H column. researchgate.net

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a molecule.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision. dovepress.commdpi.com This allows for the calculation of the elemental formula. For this compound (C₁₅H₁₄O₂), the calculated exact mass is 226.0994 g/mol . HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), can confirm this molecular formula, providing strong evidence for the compound's identity. scispace.com

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected ion. nih.gov In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺ or [M-H]⁻) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

A likely fragmentation pathway for the parent molecule involves the loss of the carboxylic acid group (COOH) as a neutral loss of 45 Da, leading to a prominent fragment ion. Further fragmentation of the aromatic rings can also be observed, helping to confirm the substitution pattern. The analysis of these fragmentation patterns can provide conclusive evidence for the structure of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of "this compound" by identifying its functional groups and probing its molecular structure. The spectra are characterized by vibrations of the carboxylic acid moiety, the phenyl and tolyl aromatic rings, and the methyl group.

In the solid state, carboxylic acids like "this compound" typically exist as hydrogen-bonded dimers. This dimerization significantly influences the vibrational frequencies, particularly those of the hydroxyl (O-H) and carbonyl (C=O) groups. nih.gov The FT-IR and Raman spectra provide complementary information for a thorough analysis.

Key Research Findings:

Carboxylic Acid Group: The O-H stretching vibration of the hydrogen-bonded dimer appears as a very broad and strong band in the FT-IR spectrum, typically in the 2500–3300 cm⁻¹ region. pg.edu.pl The C=O stretching vibration of the dimerized carboxyl group is expected as a strong band in the FT-IR spectrum, generally between 1700 and 1725 cm⁻¹. rsc.orgoatext.com In Raman spectra, this carbonyl stretch is also observed, sometimes in the 1765–1795 cm⁻¹ range for symmetric stretching in a dimer. oatext.com The in-plane O-H bending mode is often coupled with C-O stretching and is found in the 1400–1440 cm⁻¹ and 1260-1300 cm⁻¹ regions, while the out-of-plane O-H bend gives rise to a broad band near 920 cm⁻¹.

Aromatic Rings: The presence of both a phenyl and a tolyl group results in several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations cause a series of bands of variable intensity in the 1450–1600 cm⁻¹ region. rsc.org

Alkyl Group: The methyl group of the tolyl substituent exhibits characteristic C-H stretching and bending vibrations.

The following table summarizes the expected characteristic vibrational frequencies for "this compound" based on data from analogous compounds and general spectroscopic principles.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum | Characteristics |

| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 | FT-IR | Very broad, strong |

| C-H Stretch | Aromatic (Phenyl, Tolyl) | 3000 - 3100 | FT-IR, Raman | Medium to weak |

| C-H Stretch | Aliphatic (Methyl) | 2850 - 2970 | FT-IR, Raman | Medium |

| C=O Stretch | Carboxylic Acid (Dimer) | 1700 - 1725 | FT-IR | Very strong, sharp |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | FT-IR, Raman | Multiple bands, variable intensity |

| O-H Bend (in-plane) | Carboxylic Acid | 1400 - 1440 | FT-IR, Raman | Medium, may overlap |

| C-O Stretch | Carboxylic Acid | 1260 - 1300 | FT-IR | Strong, coupled with O-H bend |

| O-H Bend (out-of-plane) | Carboxylic Acid | ~920 | FT-IR | Broad, medium |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For a chiral compound like "this compound," this technique is invaluable as it can unambiguously establish the absolute configuration (R or S) of the stereocenter, provided a suitable single crystal is obtained.

While specific crystallographic data for "this compound" is not available in the surveyed literature, analysis of structurally related compounds demonstrates the power of this technique. researchgate.netresearchgate.net The analysis reveals critical information about bond lengths, bond angles, and torsion angles. Furthermore, it elucidates the supramolecular assembly in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding. For profens and related carboxylic acids, X-ray crystallography confirms whether the molecules form cyclic dimers through hydrogen bonds between their carboxyl groups or arrange into catemeric chains. nih.gov

The table below illustrates the type of data obtained from X-ray crystallographic analysis of similar phenylacetic acid derivatives. researchgate.netresearchgate.net

| Parameter | Example Compound 1: 2-(2-methoxyphenyl)acetic acid researchgate.net | Example Compound 2: 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide researchgate.net |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P1 |

| Unit Cell a (Å) | 27.1122 | 5.4531 |

| Unit Cell b (Å) | 6.4295 | 7.9283 |

| Unit Cell c (Å) | 14.7495 | 15.1758 |

| Unit Cell α (°) | 90 | 94.271 |

| Unit Cell β (°) | 91.7070 | 92.613 |

| Unit Cell γ (°) | 90 | 90.830 |

| Volume (ų) | 2569.96 | 653.50 |

| Molecules per Unit Cell (Z) | 8 | 2 |

This data allows for the precise calculation of molecular geometry and the visualization of crystal packing, which are essential for understanding the solid-state properties of the compound.

Advanced Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for the separation, identification, and quantification of "this compound," particularly for resolving its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

As "this compound" possesses a chiral center, it exists as a pair of enantiomers. Chiral HPLC is the most widely used and effective technique for separating these enantiomers. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and commercialized under trade names like CHIRALPAK® and CHIRALCEL®, are commonly employed for the resolution of profens and other chiral acids. nih.govmdpi.com The separation can be performed using normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile systems. The choice of mobile phase, additives (like trifluoroacetic acid to suppress ionization), flow rate, and column temperature are optimized to achieve baseline separation. nih.gov

The table below details typical conditions used for the chiral separation of analogous compounds, demonstrating the common methodologies applied. nih.govmdpi.com

| Parameter | Example System 1 nih.gov | Example System 2 mdpi.com |

| Instrument | Semipreparative HPLC | Semipreparative Chiral HPLC |

| Chiral Column | CHIRALPAK IA | Not Specified, but used for enantiomer separation |

| Mobile Phase | Ethyl Acetate (EtOAc) | Toluene (B28343)/EtOAc = 80/20 (for MPLC pre-separation) |

| Flow Rate | Not specified | 5 mL/min (for MPLC pre-separation) |

| Detection | Not specified | Not specified |

| Result | Successful separation of individual enantiomers | Separation of racemic mixture into individual enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique used for the identification and quantification of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, "this compound" requires a derivatization step prior to GC-MS analysis. This is typically achieved by converting the carboxylic acid into a more volatile ester, such as its methyl ester, via reaction with reagents like diazomethane (B1218177) or trimethylsilyldiazomethane.

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the capillary column (e.g., a DB-5 type column). lcms.cz The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern (mass spectrum) is a unique fingerprint that allows for unambiguous structural identification by comparison with mass spectral libraries or through detailed interpretation. lcms.czinnovareacademics.in

The following table outlines typical parameters for a GC-MS system used in the analysis of complex organic molecules. lcms.cz

| Component | Parameter | Typical Setting |

| Gas Chromatograph | Column | Agilent DB-5 (or similar), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow (~1 mL/min) | |

| Inlet Temperature | 250 - 280 °C | |

| Oven Program | Temperature gradient, e.g., 45 °C held for 2 min, then ramped at 12 °C/min to 325 °C | |

| Mass Spectrometer | Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 200 - 230 °C | |

| Mass Range | 50 - 1000 m/z | |

| Acquisition Mode | Full Scan |

This combined approach of chromatographic separation and mass spectrometric detection provides high sensitivity and selectivity for the analysis of "this compound" in various research contexts.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Insights using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. oatext.com It is a preferred method for simulating vibrational frequencies, molecular structure, and total energy. oatext.com DFT calculations have been instrumental in exploring the structural, molecular, and spectral properties of various organic compounds. materialsciencejournal.org

Geometry Optimization and Conformational Analysis of 2-Phenyl-2-(o-tolyl)acetic Acid

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. conflex.netacs.org For complex molecules with multiple rotatable bonds, like this compound, conformational analysis is crucial to identify the most stable conformers. conflex.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.orgimperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. materialsciencejournal.orgwuxiapptec.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netwuxiapptec.com This energy gap is indicative of the potential for intramolecular charge transfer. researchgate.net

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. The energies of these orbitals are used to calculate various reactivity descriptors. acs.org

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Global and local reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net These parameters are crucial for understanding and predicting chemical behavior. acs.org

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (IP) and electron affinity (EA), which can be approximated by the HOMO and LUMO energies. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. materialsciencejournal.orgresearchgate.netresearchgate.net

Chemical Softness (S or σ): The reciprocal of chemical hardness, indicating how easily the electron cloud of a molecule can be polarized. materialsciencejournal.orgresearchgate.netresearchgate.net

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. researchgate.netresearchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization of a system when it accepts an additional electronic charge from the environment. researchgate.netsemanticscholar.org A higher electrophilicity index indicates a greater capacity to act as an electrophile. semanticscholar.org

| Descriptor | Formula (using HOMO/LUMO energies) | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or polarization. |

| Chemical Softness (S) | 1 / (2η) | Indicates the ease of deformation or polarization. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the ability to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic character of a molecule. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. biointerfaceresearch.comresearchgate.netnih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge distribution. biointerfaceresearch.com

Red-colored regions on an MEP map correspond to areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. biointerfaceresearch.com Green areas signify regions of neutral potential. biointerfaceresearch.com

For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interactions. The aromatic rings and the acidic proton would exhibit varying degrees of positive potential. This analysis provides crucial insights into the molecule's intermolecular interactions and potential binding sites. researchgate.netacs.org

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure picture. uni-muenchen.deresearchgate.net This analysis is valuable for understanding electronic delocalization effects, such as hyperconjugation and resonance, as well as intermolecular interactions. uni-muenchen.deresearchgate.netnih.gov

NBO analysis transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de The occupancy of these orbitals, ideally close to 2.0 for a Lewis-type orbital, can indicate the degree of electron delocalization. uni-muenchen.de The analysis also quantifies the stabilization energy associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs, which provides a quantitative measure of intermolecular and intramolecular interactions. researchgate.net

For this compound, NBO analysis would reveal the nature of the sigma and pi bonds within the phenyl and o-tolyl rings, as well as the C-C and C-O bonds of the acetic acid moiety. It would also quantify the delocalization of electron density from the oxygen lone pairs and the aromatic rings, providing a deeper understanding of the molecule's electronic structure and stability.

| NBO Interaction | Description | Information Gained |

|---|---|---|

| Donor-Acceptor Interactions | Interaction between a filled (donor) NBO and an empty (acceptor) NBO. | Quantifies hyperconjugative and resonance effects, and intermolecular hydrogen bonding. |

| Orbital Occupancy | Number of electrons in a particular NBO. | Deviations from ideal occupancy (2.0) indicate electron delocalization. |

| Hybridization | Describes the composition of the NBOs from the atomic orbitals. | Provides insight into the bonding characteristics. |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that defines atoms and chemical bonds based on the topology of the electron density, which is an experimentally observable quantity. wikipedia.orgwiley-vch.de Developed by Richard Bader and his research group, QTAIM provides a rigorous physical basis for fundamental chemical concepts like atoms in molecules and chemical bonds. wikipedia.orgamercrystalassn.org

QTAIM partitions a molecule into atomic basins, which are regions of space associated with each nucleus. wikipedia.org The presence of a bond path, a line of maximum electron density linking two nuclei, is a universal indicator of a chemical bond, regardless of the interaction type (covalent, ionic, hydrogen bond, etc.). wiley-vch.de At the point of minimum electron density along the bond path lies a bond critical point (BCP). The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, provide valuable information about the nature and strength of the bond. wikipedia.org

For this compound, a QTAIM analysis would identify all the chemical bonds within the molecule, including the C-C and C-H bonds of the aromatic rings and the C-C, C-O, and O-H bonds of the acetic acid group. It would also be able to characterize any intramolecular hydrogen bonds that might exist, for example, between the carboxylic acid proton and an oxygen atom or the pi-system of one of the aromatic rings. This analysis provides a detailed and unambiguous picture of the bonding within the molecule. wikipedia.org

Prediction and Validation of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational prediction of NMR chemical shifts is a valuable technique for assigning experimental signals and gaining deeper insight into molecular structure and conformation. bohrium.comnih.gov The most common method for these predictions is the Gauge-Independent Atomic Orbital (GIAO) approach, typically employed with DFT. nist.gov The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set, as well as the treatment of solvent effects. bohrium.comrsc.org

For organic acids, achieving high accuracy requires careful consideration of intermolecular interactions, such as hydrogen bonding, which can significantly influence the electronic environment of the nuclei. rsc.org Solvation models, like the Polarizable Continuum Model (PCM), are often used to simulate the solvent environment. rsc.orgrsc.org For more complex systems or where explicit solvent interactions are crucial, a hybrid molecular-continuum approach, which includes a few explicit solvent molecules in the calculation, can provide more accurate results. rsc.org

Predictive Data for this compound Analogs:

While experimental data for this compound is not available in the searched literature, data for structurally similar compounds can serve as a benchmark. For instance, the synthesis and characterization of 3-(2-Oxo-2-(o-tolyl)ethyl)isobenzofuran-1(3H)-one provides experimental ¹H and ¹³C NMR data for a molecule containing the key o-tolyl group. beilstein-journals.org Similarly, the preparation of 2-phenyl-2-(o-tolylamino)acetonitrile, a close structural relative, offers further insight into the expected chemical shifts. derpharmachemica.com

Below is a table summarizing the experimental ¹H and ¹³C NMR chemical shifts for these related compounds. These values can be used to approximate the expected shifts for this compound and would serve as the experimental basis for validation against computational predictions.

| Compound | Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 3-(2-Oxo-2-(o-tolyl)ethyl)isobenzofuran-1(3H)-one | o-tolyl CH₃ | 2.59 (s, 3H) | 21.7 | beilstein-journals.org |

| Aromatic CH | 7.27-7.92 (m) | 122.6-149.8 | beilstein-journals.org | |

| 2-phenyl-2-(o-tolylamino)acetonitrile | o-tolyl CH₃ | - | - | derpharmachemica.com |

| Aromatic CH | - | - | derpharmachemica.com | |

| 2-(p-tolyl)acetic acid | p-tolyl CH₃ | 2.32 (s, 3H) | 21.00 | rsc.org |

| Aromatic CH | 7.12-7.17 (m, 4H) | 129.13, 129.25, 130.15, 136.90 | rsc.org | |

| Phenylacetic acid | Aromatic CH | 7.24-7.36 (m, 5H) | 127.33, 128.61, 129.34, 133.18 | rsc.org |

This table is interactive. You can sort and filter the data.

To perform a validation study for this compound, one would first obtain its experimental ¹H and ¹³C NMR spectra. Subsequently, computational chemists would model the molecule's geometry, often considering multiple conformations, and calculate the NMR shielding constants using a method like GIAO-DFT. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)) would be guided by established performance for similar organic molecules. bohrium.comrsc.org The calculated shielding constants would then be converted to chemical shifts, often by referencing against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory. The comparison between the predicted and experimental shifts would then validate the computational model and confirm the structural assignment.

Infrared (IR) Spectroscopy

Computational methods are also highly effective in predicting IR spectra. nih.gov By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. acs.org This is particularly useful for identifying the characteristic vibrational modes of functional groups and for understanding the effects of conformation and intermolecular interactions on the spectrum. cardiff.ac.uk

For carboxylic acids, the carbonyl (C=O) stretching frequency is a prominent and diagnostic feature in the IR spectrum. Its position can be influenced by hydrogen bonding, which often leads to a redshift (lower frequency) and broadening of the peak. Anharmonic DFT calculations can provide a more accurate prediction of these features compared to harmonic approximations. acs.org

Predictive Data for this compound Analogs:

The experimental IR spectrum of a related compound, 2-((1-(4-chlorophenyl)-2-nitroethyl)thio)acetic acid, shows a characteristic absorption at 1704 cm⁻¹ for the carboxylic acid C=O stretch. rsc.org In another example, the IR spectrum of 2-phenyl-2-(o-tolylamino)acetonitrile, the nitrile (C≡N) stretching vibration is observed at 2169 cm⁻¹, and the N-H stretch appears at 3344 cm⁻¹. derpharmachemica.com These values provide a reference for what might be expected for the key functional groups in this compound.

A theoretical study of this compound would involve geometry optimization followed by a frequency calculation at a suitable level of DFT, such as B3LYP with a 6-311G++(d,p) basis set, which has been shown to be effective for predicting vibrational spectra. rsc.org The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Below is a table outlining the expected key IR absorptions for this compound based on typical ranges for its functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment | Reference |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | Characteristic broad absorption due to hydrogen bonding. | nih.gov |

| C-H (Aromatic) | Stretching | 3100 - 3000 | derpharmachemica.com | |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | derpharmachemica.com | |

| C=O (Carboxylic Acid) | Stretching | ~1710 | Position is sensitive to hydrogen bonding and conjugation. | rsc.org |

| C=C (Aromatic) | Stretching | 1600 - 1450 | derpharmachemica.com |

This table is interactive. You can sort and filter the data.

The validation process would involve comparing the calculated vibrational frequencies and their intensities with the experimental IR spectrum of this compound. A good agreement between the predicted and experimental spectra would confirm the identity and structure of the compound. acs.org

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center in 2-Phenyl-2-(o-tolyl)acetic acid makes it a significant chiral building block in asymmetric synthesis. Chiral molecules exist in two non-superimposable mirror-image forms (enantiomers), and often only one enantiomer exhibits the desired biological or chemical activity. The synthesis of enantiomerically pure compounds is therefore crucial in fields like pharmaceuticals and agrochemicals.

Derivatives of closely related structures, such as (S)-2-Amino-2-(o-tolyl)acetic acid, are synthesized using asymmetric methods to achieve the desired stereochemistry. ontosight.ai These methods can include enzymatic resolution, asymmetric hydrogenation, or the use of chiral auxiliaries. ontosight.ai The resulting chiral amino acid derivatives serve as essential intermediates in the synthesis of biologically active molecules. ontosight.ai The principles of these asymmetric syntheses can be applied to this compound to access its individual enantiomers, which can then be used to construct more complex chiral molecules.

Key Intermediate in the Synthesis of Complex Organic Molecules

This compound and its derivatives serve as crucial intermediates in the synthesis of a variety of complex organic molecules. For instance, derivatives of 2-phenylacetic acid are used in the preparation of compounds that act as antagonists of the neurokinin-1 (NK-1, substance P) receptor. google.com These complex molecules have potential applications in the treatment of various medical conditions.

Furthermore, research has shown that 2-(o-Tolyl)acetic acid can be a starting material for the synthesis of high-potential fungicides. mdpi.com The synthesis involves several steps, including esterification, ester condensation, methylation, and bromination, to produce key intermediates which are then used to create the final fungicidal compounds. mdpi.com Similarly, this compound can be envisioned as a key building block for a diverse range of complex molecular architectures.

Contribution to Ligand Design for Catalytic Systems

The development of new ligands is a cornerstone of modern homogeneous catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. nih.gov While not always the final ligand itself, this compound and its structural analogs can be instrumental in the design and synthesis of ligands for various catalytic systems.

For example, mono-N-protected amino acids, which share structural similarities with derivatives of this compound, have been successfully employed as ligands in palladium(II)-catalyzed C–H functionalization reactions. nih.gov These ligands have proven effective in addressing challenges posed by various substrate classes. nih.gov The principles learned from these systems can guide the design of new ligands derived from this compound for applications in catalysis. The P(o-tolyl)3 ligand, a related organophosphorus compound, is widely used in palladium-catalyzed processes, highlighting the importance of the o-tolyl group in influencing catalytic activity. acs.org

Precursors for Functional Materials and Polymers

The unique chemical structure of this compound makes it a promising precursor for the synthesis of functional materials and polymers. Silsesquioxane compounds, which are precursors for a variety of materials, can be functionalized with organic groups to create materials with specific properties. mdpi.com The introduction of groups like those found in this compound could lead to the development of novel silsesquioxane-based materials with tailored characteristics.

The synthesis of polymers often involves the use of monomers with specific functional groups. While direct polymerization of this compound might be challenging, its derivatives could be designed to act as monomers. For example, related phenylacetic acid derivatives have been incorporated into polymer chains, demonstrating the feasibility of using such structures in polymer science. asianpubs.org

Applications in Methodological Development for Novel Organic Reactions

The development of new organic reactions is essential for advancing chemical synthesis. This compound and its derivatives can serve as valuable substrates and building blocks in the exploration of novel reaction methodologies. The reactivity of the carboxylic acid group, the aromatic rings, and the benzylic position provides multiple sites for chemical transformation.

For example, palladium-catalyzed α-arylation of aryl acetic acid derivatives has been developed, allowing for the formation of new carbon-carbon bonds. acs.org While sterically hindered substrates like 2-tolyl acetic acid can be challenging, these studies provide a foundation for developing new methods that can accommodate such structures. acs.org Furthermore, the development of novel organocatalytic cascade reactions often relies on the use of diverse starting materials to explore the scope and limitations of the new methodology. unm.edu The unique steric and electronic properties of this compound make it an interesting candidate for such exploratory studies.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Phenyl-2-(o-tolyl)acetic acid, and what are their key reaction conditions?

- Methodological Answer : A primary route involves oxidation of 1-(o-tolyl)ethanone to 2-oxo-2-(o-tolyl)acetic acid, followed by esterification and condensation reactions. For example, benzoylformate derivatives can be synthesized via Friedel-Crafts acylation or carbonyl reduction (e.g., using oxalyl chloride) . Reaction conditions typically require anhydrous solvents (e.g., THF), base catalysts (e.g., K₂CO₃), and controlled temperatures (60–80°C) to optimize yields.

Q. What spectroscopic methods are most effective for characterizing this compound, and what spectral data should researchers expect?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include aromatic protons (δ 7.2–7.8 ppm for o-tolyl and phenyl groups) and carbonyl carbons (δ ~170–175 ppm). Mass spectrometry (MS) should show a molecular ion peak at m/z 256.3 (C₁₆H₁₄O₂), with fragmentation patterns indicating loss of COOH or CH₃ groups .

Q. How can researchers optimize the purification of this compound to achieve high yields?

- Methodological Answer : Recrystallization using ethanol/water mixtures (3:1 v/v) effectively removes impurities. Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) is recommended for intermediates. Purity >95% can be verified via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in forming β-methoxyacrylate derivatives?

- Methodological Answer : The ortho-tolyl group introduces steric hindrance, directing regioselectivity in condensation reactions. For example, (R)-enantiomers show higher reactivity in forming fungicidal β-methoxyacrylates due to favorable π-π stacking with target enzymes. Chiral HPLC (e.g., Chiralpak AD-H column) can resolve enantiomers, while DFT calculations predict transition-state energies for stereochemical pathways .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from varying assay conditions (e.g., fungal strains, incubation times). Standardization using OECD guidelines (e.g., in vitro mycelial growth inhibition at 25°C) and dose-response modeling (EC₅₀ values) improves reproducibility. Meta-analysis of IC₅₀ data from multiple studies (e.g., using RevMan software) identifies outliers .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) with fungal CYP51 enzymes reveals binding affinities. QSAR models trained on logP and Hammett σ constants correlate substituent effects (e.g., electron-withdrawing groups enhance antifungal activity). MD simulations (GROMACS) assess stability of ligand-enzyme complexes over 100-ns trajectories .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane). Personal protective equipment (nitrile gloves, lab coat) is mandatory. Waste must be neutralized with 10% NaOH before disposal. LC-MS/MS monitoring ensures no residual toxicity in lab effluents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.